molecular formula C18H23N3O B2602299 3-[(1-But-3-enylpiperidin-4-yl)methyl]quinazolin-4-one CAS No. 2380094-59-5

3-[(1-But-3-enylpiperidin-4-yl)methyl]quinazolin-4-one

Cat. No.: B2602299
CAS No.: 2380094-59-5
M. Wt: 297.402
InChI Key: ZKFZJIAYYUJGHS-UHFFFAOYSA-N
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Description

3-[(1-But-3-enylpiperidin-4-yl)methyl]quinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinazolinone core linked to a piperidine ring with a butenyl side chain, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-But-3-enylpiperidin-4-yl)methyl]quinazolin-4-one typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using appropriate piperidine derivatives.

    Attachment of the Butenyl Side Chain: The butenyl side chain can be attached through a Heck reaction or similar coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(1-But-3-enylpiperidin-4-yl)methyl]quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with oxidized side chains.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of halogenated quinazolinone derivatives.

Scientific Research Applications

3-[(1-But-3-enylpiperidin-4-yl)methyl]quinazolin-4-one has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4-one: The parent compound with a simpler structure.

    2-(4-Bromophenyl)-quinazolin-4-one: A derivative with a bromophenyl group.

    2-(4-Chlorophenyl)-quinazolin-4-one: A derivative with a chlorophenyl group.

Uniqueness

3-[(1-But-3-enylpiperidin-4-yl)methyl]quinazolin-4-one is unique due to its combination of a quinazolinone core with a piperidine ring and a butenyl side chain. This unique structure may confer distinct biological activities and pharmacological properties compared to other quinazolinone derivatives.

Properties

IUPAC Name

3-[(1-but-3-enylpiperidin-4-yl)methyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-2-3-10-20-11-8-15(9-12-20)13-21-14-19-17-7-5-4-6-16(17)18(21)22/h2,4-7,14-15H,1,3,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFZJIAYYUJGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN1CCC(CC1)CN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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